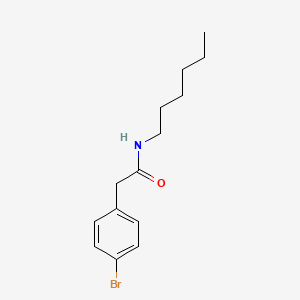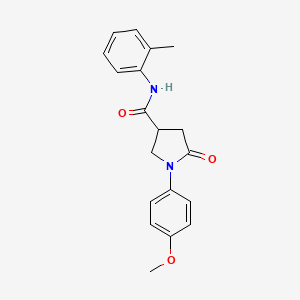
N-pentyl-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyl-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pentyl group attached to the nitrogen atom and a phenoxy group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-2-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxypropanoic acid with pentylamine under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of benzyl acrylate and n-amylamine, followed by a series of extraction and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-pentyl-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-pentyl-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-pentyl-2-phenoxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-cyclopentyl-2-phenoxypropanamide
- N-cyclooctyl-2-phenoxypropanamide
- 6-n-pentyl-2H-pyran-2-one
Comparison: N-pentyl-2-phenoxypropanamide is unique due to its specific structural features, such as the pentyl group and phenoxy group. These features may confer distinct chemical and biological properties compared to similar compounds. For instance, the length of the alkyl chain (pentyl vs. cyclopentyl or cyclooctyl) can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-pentyl-2-phenoxypropanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-4-8-11-15-14(16)12(2)17-13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,15,16) |
InChI Key |
MZDBBEVHNYTQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170180.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11170185.png)

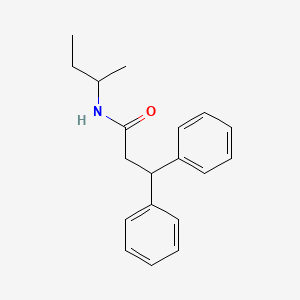
![N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170198.png)
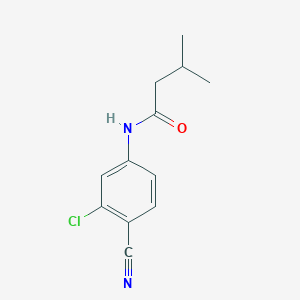
![N-(2-methoxy-5-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11170222.png)
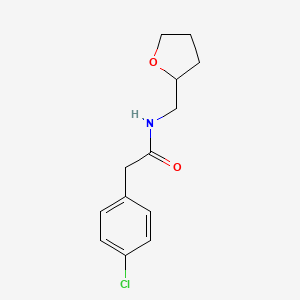
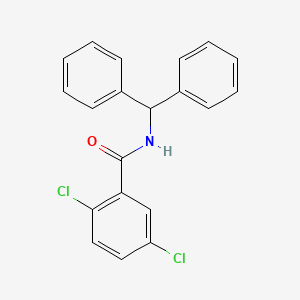
![2-phenoxy-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B11170247.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B11170250.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11170258.png)
